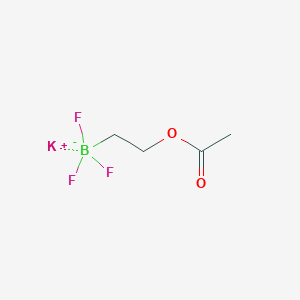

Potassium (2-acetoxyethyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;2-acetyloxyethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXOSUAJRCOQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408168-77-3 | |

| Record name | Borate(1-), [2-(acetyloxy)ethyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408168-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium (2-acetoxyethyl)trifluoroborate: Synthesis, Characterization, and Applications

Foreword: The Ascendancy of Organotrifluoroborates in Modern Chemistry

The field of synthetic organic chemistry is in a perpetual state of evolution, driven by the need for more efficient, stable, and versatile reagents. Among the myriad of organoboron compounds, potassium organotrifluoroborates have emerged as a particularly robust and valuable class of reagents.[1][2][3] Their remarkable stability to air and moisture, coupled with their diverse reactivity, has cemented their place in the synthetic chemist's toolkit, particularly in the realm of drug discovery and development.[1][2][3][4][5] Unlike their boronic acid counterparts, which can be prone to decomposition and difficult to handle, potassium organotrifluoroborates offer a crystalline, indefinitely stable alternative.[2][6][7] This guide provides an in-depth exploration of a specific, functionalized organotrifluoroborate, potassium (2-acetoxyethyl)trifluoroborate, offering a comprehensive overview of its synthesis, detailed characterization, and potential applications for researchers, scientists, and drug development professionals.

The Strategic Advantage of Potassium Organotrifluoroborates

The utility of organoboron compounds in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is undisputed.[2] However, the practical application of many organoboron species is often hampered by their inherent instability.[7] Boronic acids, for instance, can undergo protodeboronation and are often challenging to purify, leading to issues with stoichiometry.[7][8]

Potassium organotrifluoroborates elegantly circumvent these challenges. The tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion imparts significant stability, effectively "protecting" the carbon-boron bond.[2][9] This stability allows for a broader range of reaction conditions and functional group tolerance, expanding the synthetic possibilities.[2][10]

Key Advantages:

-

Enhanced Stability: Indefinitely stable to air and moisture, simplifying storage and handling.[1][2][6][8]

-

Ease of Handling: Crystalline solids that are easy to weigh and dispense accurately.[6]

-

Broad Reaction Scope: Compatible with a wide array of reaction conditions, including oxidative environments.[7][10]

-

Versatility in Synthesis: Serve as versatile building blocks in a multitude of organic transformations.[7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the corresponding halo-precursor. The following protocol details a reliable method for its preparation.

Synthesis Workflow

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

-

Bioisosteric Replacement: The 2-acetoxyethyl group can serve as a bioisostere for other functional groups in drug candidates, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

-

Prodrug Strategies: The acetate group can be hydrolyzed in vivo to reveal a primary alcohol, which can be a key pharmacophore. This makes this compound a useful reagent for the synthesis of prodrugs.

Safety and Handling

While potassium organotrifluoroborates are generally more stable than other organoboron reagents, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [11]* Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. [11]Avoid contact with skin and eyes. [12][13]* Storage: Store in a tightly sealed container in a cool, dry place. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water. [12]* Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [12][13]* Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [12][13]* Ingestion: Do not induce vomiting. Seek immediate medical attention. [12][13]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its inherent stability, ease of handling, and broad reactivity make it an attractive alternative to traditional organoboron compounds. This guide has provided a comprehensive overview of its synthesis, detailed characterization, and potential applications, particularly in the context of drug discovery. By understanding the principles and protocols outlined herein, researchers and scientists can effectively leverage the unique advantages of this powerful synthetic tool.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Request PDF. (2025). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 73(15), 5963-9. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

da Silva, F. de A., & da Penha, J. D. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873-8. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. [Link]

-

Deobald, L. A., & Van Veller, B. (2008). Accurate Mass Determination of Organotrifluoroborates. Molecules (Basel, Switzerland), 13(9), 2099-106. [Link]

-

ETH Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). [Link]

-

ResearchGate. (2025). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

PubMed. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR Binding Studies of([8]CF3CO2)3 with Various Anions. [Link]

-

Journal of Research of the National Bureau of Standards. (1964). Infrared spectra of the crystalline inorganic borates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 10. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Potassium (2-acetoxyethyl)trifluoroborate (CAS No. 1408168-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-acetoxyethyl)trifluoroborate, identified by CAS number 1408168-77-3, is a stable, crystalline organotrifluoroborate salt. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a functionalized building block in organic synthesis. While direct biological studies on this specific compound are not publicly available, this document will explore the broader context of organotrifluoroborates in medicinal chemistry and drug discovery, offering insights into its potential, yet unproven, utility in these fields. The discussion will encompass its known reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions, and provide detailed protocols for its synthesis and characterization based on established methodologies for analogous compounds.

Introduction: The Utility of Organotrifluoroborates in Modern Synthesis

Organotrifluoroborate salts have emerged as a versatile and highly valuable class of reagents in contemporary organic synthesis[1]. Their enhanced stability to air and moisture, crystalline nature, and predictable reactivity make them superior alternatives to the more traditional boronic acids and esters in many synthetic applications[1]. The tetracoordinate boron center in organotrifluoroborates confers this stability, rendering them robust to a wide range of reaction conditions and simplifying their handling and storage[1].

This compound is a member of this class, featuring a functionalized ethyl chain bearing an acetate group. This seemingly simple functionalization offers a handle for further chemical transformations, making it a potentially valuable building block for the synthesis of more complex molecules. This guide will delve into the known chemical properties and synthetic utility of this compound, providing a foundation for its potential application in research and development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1408168-77-3 | [2] |

| Molecular Formula | C4H7BF3KO2 | [3] |

| Molecular Weight | 194.00 g/mol | [3] |

| IUPAC Name | potassium;boranuide | ChemSpider |

| Appearance | White to off-white powder | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | BLD Pharm |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a reliable synthetic route can be extrapolated from the well-established methodologies for preparing analogous functionalized alkyltrifluoroborates. The most common and efficient method involves the treatment of a corresponding boronic acid or its ester with potassium hydrogen fluoride (KHF2)[1][5].

A plausible synthetic pathway is outlined below, based on the work of Molander and colleagues on related alkoxyethyltrifluoroborates[6].

Proposed Synthetic Protocol

The synthesis would likely proceed via a two-step sequence starting from 2-bromoethyl acetate.

Step 1: Borylation of 2-bromoethyl acetate

A copper-catalyzed borylation of 2-bromoethyl acetate with a diboron reagent, such as bis(pinacolato)diboron (B2Pin2), would yield the corresponding boronate ester. This reaction is typically carried out in the presence of a copper(I) catalyst and a phosphine ligand[6].

Step 2: Conversion to the Potassium Trifluoroborate Salt

The crude boronate ester from Step 1 would then be treated with an aqueous solution of potassium hydrogen fluoride (KHF2) to afford the final product, this compound. This conversion is generally a high-yielding and straightforward process[1][5].

Caption: Putative Suzuki-Miyaura catalytic cycle highlighting the observed lack of product formation.

This finding is crucial for researchers considering the use of this compound in palladium-catalyzed cross-coupling reactions and highlights the importance of empirical validation of reactivity for functionalized substrates.

Relevance to Drug Discovery and Development: An Unexplored Frontier

As of the latest literature review, there are no published studies detailing the biological activity, mechanism of action, or any in vitro or in vivo evaluation of this compound. Therefore, its direct application in drug development remains speculative.

However, the broader class of organoboron compounds has garnered significant interest in medicinal chemistry. Several boron-containing drugs have been approved for clinical use, demonstrating the potential of this element in modulating biological processes.[7] Organotrifluoroborates, with their enhanced stability and synthetic versatility, represent a promising platform for the development of novel therapeutic agents.

The (2-acetoxyethyl) moiety could serve as a masked alcohol, which could be revealed in vivo through enzymatic hydrolysis. This pro-drug strategy could potentially be exploited to improve the pharmacokinetic properties of a parent drug molecule.

Conclusion and Future Perspectives

This compound is a stable, functionalized organotrifluoroborate with potential as a synthetic building block. While its utility in Suzuki-Miyaura cross-coupling reactions appears to be limited under standard conditions, its unique combination of a stable trifluoroborate and a modifiable acetate group warrants further investigation into its reactivity in other chemical transformations.

For the drug development community, this compound represents an unexplored entity. Future research should focus on:

-

Detailed Synthesis and Characterization: Establishing a robust and scalable synthesis and obtaining comprehensive spectral data.

-

Reactivity Profiling: Exploring its reactivity in a broader range of chemical reactions beyond palladium-catalyzed cross-couplings.

-

Biological Screening: Evaluating its cytotoxic, antimicrobial, and other biological activities to uncover any potential therapeutic applications.

-

Pro-drug Development: Investigating its potential as a pro-drug moiety for the delivery of active pharmaceutical ingredients.

References

- Molander, G. A., & Ham, J. (2006).

- da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

da Silva, F. de A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

- Molander, G. A., & Lee, C.-S. (2007). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of Organic Chemistry, 72(11), 4271–4274.

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

- Molander, G. A., & Ham, J. (2006).

-

Scirp.org. (n.d.). Molander, G.A. and Ham, J. (2006) Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8, 2031-2034. - References. Retrieved from [Link]

- da Silva, F. de A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.

-

ResearchGate. (n.d.). (a) 1 H NMR (b) 13 C NMR (c) 19 F NMR, and (d) 11 B NMR spectrum of... Retrieved from [Link]

- Pawelke, G. (2001).

- Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs.

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Bode, J. W., et al. (2021). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Pawelke, G. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates.

- Molander, G. A., & Petrillo, D. E. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 10(9), 1795–1798.

-

The Royal Society of Chemistry. (2013). H NMR Binding Studies of([8]CF3CO2)3 with Various Anions S6 5. - B, and -. [Link]

- Molander, G. A., & Dreher, S. D. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of organic chemistry, 77(19), 8545–8556.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.

-

Das, B. C., et al. (2021). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]

-

Avci, G., et al. (2014). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed. [Link]

-

ChemSrc. (n.d.). CAS#:850623-36-8 | Potassium (4-cyanophenyl)(trifluoro)borate(1-). Retrieved from [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 1408168-77-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1408168-77-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

A Comprehensive Technical Guide to the Structure and Bonding of Potassium (2-acetoxyethyl)trifluoroborate for Researchers and Drug Development Professionals

Foreword: The Emergence of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within the demanding sphere of pharmaceutical and drug development, the quest for stable, versatile, and highly functional reagents is perpetual. Potassium organotrifluoroborates have carved a significant niche in this domain, emerging as robust and reliable alternatives to their boronic acid counterparts.[1][2] Their remarkable stability towards air and moisture, coupled with their ease of handling and purification, makes them exceptionally valuable synthons in complex molecule synthesis. This guide provides an in-depth exploration of a specific, functionalized member of this class: Potassium (2-acetoxyethyl)trifluoroborate. We will delve into its structural intricacies, bonding characteristics, and the practical methodologies for its synthesis and characterization, offering a comprehensive resource for researchers and scientists in the field.

Molecular Architecture: Unveiling the Structure and Bonding

The structure of this compound, [CH₃C(O)OCH₂CH₂BF₃]K, is characterized by a central tetracoordinate boron atom, a hallmark of organotrifluoroborates. This structural feature is pivotal to the compound's stability and reactivity profile.

The Tetrahedral Boron Center: A Bastion of Stability

Unlike their trigonal planar boronic acid precursors, the boron atom in organotrifluoroborates adopts a tetrahedral geometry. This is the result of the coordination of three highly electronegative fluorine atoms and a carbon atom from the 2-acetoxyethyl group. This tetrahedral arrangement saturates the coordination sphere of the boron atom, mitigating its Lewis acidity and rendering the compound significantly more stable to air and moisture compared to boronic acids.[1][2]

The C-B bond is a covalent linkage that is surprisingly robust under a variety of reaction conditions, yet it can be activated for participation in transition metal-catalyzed cross-coupling reactions. The B-F bonds are highly polarized, contributing to the overall anionic charge of the trifluoroborate moiety, which is balanced by the potassium counterion.

The Functionalized Side Chain: A Gateway to Molecular Diversity

The (2-acetoxyethyl) group is not merely a spectator. The ester functionality within this side chain offers a handle for further chemical transformations, allowing for the late-stage introduction of complexity into a molecule. This is a particularly attractive feature in drug discovery, where the ability to readily generate analogues of a lead compound is crucial for structure-activity relationship (SAR) studies.

Synthesis and Purification: A Practical Guide

The synthesis of this compound can be approached through established methodologies for the preparation of potassium alkyltrifluoroborates. A common and effective route involves the reaction of a suitable organoboron precursor with potassium hydrogen fluoride (KHF₂).

Synthetic Strategy: From Alkene to Trifluoroborate

The proposed synthesis would involve the following key steps:

-

Preparation of the Boronic Ester: Reaction of 2-acetoxy-1-bromoethane with a suitable borylating agent, such as bis(pinacolato)diboron, in the presence of a copper catalyst.

-

Conversion to the Potassium Trifluoroborate: Treatment of the resulting boronic ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).

This two-step, one-pot procedure is advantageous as it avoids the isolation of the potentially unstable intermediate boronic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following is a generalized protocol that can be optimized for the synthesis of this compound:

Materials:

-

2-Acetoxy-1-bromoethane

-

Bis(pinacolato)diboron (B₂pin₂)

-

Copper(I) catalyst (e.g., CuCl)

-

Ligand (e.g., a phosphine ligand)

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous solvent (e.g., THF or DMF)

-

Methanol

-

Water

-

Acetonitrile

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-acetoxy-1-bromoethane (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), copper(I) catalyst (e.g., 5 mol%), and the appropriate ligand (e.g., 10 mol%).

-

Add anhydrous solvent and stir the reaction mixture at the appropriate temperature (this may require optimization, potentially ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

In a separate flask, prepare a saturated aqueous solution of KHF₂ (3.0-4.0 equiv).

-

Add the KHF₂ solution to the reaction mixture and stir vigorously for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.

-

Filter the solid product and wash with cold methanol and then diethyl ether.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as acetonitrile/water or acetone/ether.

Purity Assessment and Characterization

The purity of the synthesized this compound should be assessed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the acetyl (CH₃), methylene (OCH₂ and CH₂B), and potentially residual solvent protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl, methyl, and methylene carbons. The carbon attached to boron will likely show a broad signal. |

| ¹⁹F NMR | Confirmation of the trifluoroborate group. | A characteristic broad singlet in the region of -130 to -145 ppm.[4] |

| ¹¹B NMR | Confirmation of the tetracoordinate boron. | A broad signal characteristic of a tetracoordinate boron atom. |

| FT-IR Spectroscopy | Identification of functional groups. | Strong absorptions corresponding to the C=O stretch of the ester, C-O stretches, and B-F stretches. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass. | The mass of the [M-K]⁻ anion should be observed with high accuracy. |

| Melting Point | Physical property and purity indicator. | A sharp melting point range is indicative of a pure compound. |

Spectroscopic and Structural Elucidation

A thorough characterization of this compound is essential for confirming its identity and purity. The following sections detail the expected spectroscopic signatures based on data from closely related analogues.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons around δ 2.0 ppm. The two methylene groups will appear as multiplets, with the methylene group adjacent to the oxygen being more downfield (around δ 4.2 ppm) than the methylene group attached to the boron (around δ 1.0-1.5 ppm).

-

¹³C NMR: The carbonyl carbon of the ester will resonate at approximately δ 170 ppm. The methyl carbon of the acetyl group will be observed around δ 21 ppm. The methylene carbons will have distinct signals, with the O-CH₂ carbon appearing around δ 65-70 ppm and the B-CH₂ carbon being more upfield. The signal for the carbon atom bonded to boron is often broad due to quadrupolar relaxation.

-

¹⁹F NMR: A single, broad resonance is anticipated in the range of -135 to -145 ppm, which is characteristic of the three equivalent fluorine atoms in the trifluoroborate anion.[4]

-

¹¹B NMR: A broad singlet is expected, consistent with a tetracoordinate boron atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:

-

A strong C=O stretching band for the ester carbonyl group, typically in the region of 1730-1750 cm⁻¹.

-

C-O stretching vibrations for the ester linkage.

-

Strong and broad B-F stretching bands, which are characteristic of the trifluoroborate group and usually appear in the 900-1200 cm⁻¹ region.

X-ray Crystallography: The Definitive Solid-State Structure

While a specific crystal structure for this compound is not publicly available, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[5][6]

Caption: A generalized workflow for structure determination by X-ray crystallography.

A successful crystallographic analysis would provide precise information on:

-

Bond Lengths and Angles: Confirming the tetrahedral geometry around the boron atom and providing exact values for the C-B, B-F, C-C, and C-O bond lengths and angles.

-

Conformation: Revealing the preferred conformation of the (2-acetoxyethyl) side chain in the solid state.

-

Intermolecular Interactions: Elucidating the packing of the molecules in the crystal lattice and identifying any significant intermolecular forces, such as hydrogen bonding or ionic interactions involving the potassium cation.

Reactivity and Applications in Drug Discovery

Potassium organotrifluoroborates are highly valued for their utility in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation in medicinal chemistry.[7][8]

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is expected to be an excellent coupling partner in palladium-catalyzed reactions with a wide range of aryl and heteroaryl halides or triflates. This reaction enables the direct installation of the (2-acetoxyethyl) moiety onto aromatic and heteroaromatic scaffolds, which are prevalent in many drug molecules.

The general transformation is as follows:

Ar-X + K[F₃B-CH₂CH₂OAc] → Ar-CH₂CH₂OAc

(where Ar = aryl or heteroaryl; X = Cl, Br, I, or OTf)

The ester group in the coupled product can then be hydrolyzed to the corresponding alcohol, providing a versatile intermediate for further functionalization.

Advantages in Drug Development

The use of this compound and related organotrifluoroborates offers several key advantages in a drug development setting:

-

Stability and Handling: Their bench-top stability simplifies storage and handling, which is a significant advantage in high-throughput screening and library synthesis.[1][2]

-

Functional Group Tolerance: The mild reaction conditions typically employed for Suzuki-Miyaura couplings with organotrifluoroborates tolerate a wide array of functional groups, which is crucial when working with complex, polyfunctional drug candidates.

-

Improved Stoichiometry: Due to their enhanced stability and resistance to protodeboronation, organotrifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.

Stability and Handling

This compound is expected to be a crystalline solid that is stable to air and moisture for extended periods, a characteristic feature of potassium organotrifluoroborates.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed container at ambient temperature. While generally stable, prolonged exposure to strong acids or oxidizing agents should be avoided. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its inherent stability, coupled with its reactivity in robust carbon-carbon bond-forming reactions, makes it an attractive tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and potential applications, offering a solid foundation for its effective utilization in the laboratory. The continued development and application of functionalized organotrifluoroborates like the title compound will undoubtedly continue to drive innovation in the synthesis of novel therapeutics.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Beaulieu, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 15(19), 5052–5055.

- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011).

- Campos, K. R., & Aldridge, S. (2015). Synthesis and reactions of potassium acyltrifluoroborates (KATs)

- BenchChem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429.

- Molander, G. A., & Jean-Gérard, L. (2009). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. The Journal of organic chemistry, 74(12), 4547–4551.

- da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878.

- Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(10), 2031–2034.

- Snell, E. H., & Helliwell, J. R. (1998). X ray crystallography.

- Wikipedia. (2024). X-ray crystallography. In Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Organotrifluoroborates: From Curiosity to Cornerstone of Synthesis

Abstract

Potassium organotrifluoroborates have evolved from chemical curiosities into indispensable tools in modern organic synthesis.[1] Their superior stability, ease of handling, and broad reactivity profile have established them as versatile and often superior alternatives to traditional organoboron reagents like boronic acids.[2][3] This guide provides an in-depth exploration of the discovery and historical development of organotrifluoroborates, detailing their synthesis, fundamental properties, and transformative impact on cross-coupling chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes key scientific milestones with practical, field-proven insights and detailed experimental protocols.

Introduction: The Need for a Better Boron Reagent

For decades, organoboron compounds, particularly boronic acids, have been central to the formation of carbon-carbon bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] However, the practical application of boronic acids is often hampered by inherent limitations. They are susceptible to protodeboronation, can be sensitive to moisture, and often exist as oligomeric mixtures (boroxines) due to dehydration, which complicates precise stoichiometric control.[5][6] These stability issues created a clear need for a new class of organoboron reagents that retained the synthetic utility of boronic acids while offering enhanced stability and ease of use. Potassium organotrifluoroborates emerged as the solution.[2] These compounds are typically stable, crystalline, monomeric solids that are remarkably resistant to air and moisture, simplifying storage, handling, and purification.[7][8][9]

The Genesis: Discovery and Foundational Work

While related boron "ate" complexes were known earlier, the modern era of organotrifluoroborates began in 1995.[10] A pivotal publication by Vedejs and co-workers described a highly efficient and general method for converting arylboronic acids into potassium aryltrifluoroborates using potassium hydrogen difluoride (KHF₂) in aqueous methanol.[10][11] This straightforward procedure yielded stable, crystalline solids in quantitative yields, marking the first time these reagents were made readily accessible for broader synthetic exploration.[10]

The true potential of these newfound reagents in cross-coupling was unlocked and popularized by the extensive work of Gary Molander and his research group.[9][12] Beginning in the early 2000s, Molander's team systematically demonstrated the exceptional utility of potassium organotrifluoroborates across the full spectrum of Suzuki-Miyaura reactions.[12][13] Their work established that aryl, heteroaryl, alkenyl, and alkyltrifluoroborates could all serve as effective nucleophilic partners in cross-coupling, often outperforming their boronic acid counterparts.[4][14] The Genet group also contributed early on, reporting their application as nucleophiles in coupling reactions in 1996.[15]

Synthesis, Structure, and Stability

The robust stability of organotrifluoroborates stems from their unique structure. The boron atom is tetracoordinate and anionic, forming a stable "ate" complex with three strongly electron-withdrawing fluorine atoms and one organic substituent.[6][7] This contrasts with the trigonal planar, Lewis acidic nature of boronic acids.

General Synthetic Route

The most common and practical synthesis involves the reaction of a boronic acid or its crude precursor with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).[10][16] The reaction is typically rapid and high-yielding, precipitating the crystalline trifluoroborate salt, which can be isolated by simple filtration.[3] One-pot procedures, where an organometallic reagent (e.g., a Grignard or organolithium) is treated with a trialkyl borate followed by the addition of KHF₂, have also been developed, avoiding the isolation of potentially unstable boronic acid intermediates.[10][14][15]

Caption: General synthesis of potassium organotrifluoroborates from boronic acids.

Structural Advantage Over Boronic Acids

The key differences in structure and stability between boronic acids and organotrifluoroborates are visualized below. The tetracoordinate boron in the trifluoroborate salt protects the carbon-boron bond from many degradation pathways that affect boronic acids.[2]

Caption: Structural comparison highlighting the stability of organotrifluoroborates.

Properties and Advantages: A Comparative Overview

The adoption of organotrifluoroborates by the synthetic community was driven by their clear practical advantages over boronic acids and esters.

| Property | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (K[RBF₃]) |

| Physical State | Often amorphous solids or oils | Typically free-flowing, crystalline solids[14] |

| Stability | Sensitive to air and moisture; can dehydrate to form boroxines[5] | Indefinitely stable to air and moisture at room temperature[7][17] |

| Purification | Can be difficult; often incompatible with silica gel chromatography | Readily purified by recrystallization; generally stable to silica gel[10] |

| Stoichiometry | Purity can be ambiguous due to boroxine formation, complicating precise measurement | Monomeric structure allows for accurate and reproducible stoichiometry[6][8] |

| Handling | Often require storage under inert atmosphere | Can be handled on the benchtop without special precautions[9] |

| Reactivity | Prone to protodeboronation, especially under basic or acidic conditions[5] | Significantly more resistant to protodeboronation[4] |

Core Application: The Suzuki-Miyaura Cross-Coupling

Organotrifluoroborates have become premier reagents for Suzuki-Miyaura cross-coupling reactions.[12][15]

Mechanism of Activation

A key aspect of their reactivity is the mechanism of activation. It is widely understood that the trifluoroborate salt itself is not the active transmetalating species.[6] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow, controlled hydrolysis to release the corresponding boronic acid in situ.[16][18][19] This slow release maintains a low steady-state concentration of the active boronic acid, which is crucial for minimizing common side reactions like protodeboronation and oxidative homocoupling.[18][19] This "protected" or "slow-release" nature is a major contributor to the high efficiency and clean reaction profiles often observed with these reagents.[2][3]

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling using a potassium organotrifluoroborate is straightforward and robust, accommodating a wide range of substrates.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[20]

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures.

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate

This procedure is adapted from the seminal work of Vedejs et al.[10]

-

Materials:

-

Phenylboronic acid (1.22 g, 10.0 mmol)

-

Potassium hydrogen difluoride (KHF₂, 2.34 g, 30.0 mmol)

-

Methanol (10 mL)

-

Water (3 mL)

-

-

Procedure:

-

In a 50 mL flask, dissolve phenylboronic acid in methanol.

-

In a separate beaker, dissolve potassium hydrogen difluoride in water. Caution: KHF₂ is corrosive and toxic.

-

Add the aqueous KHF₂ solution to the methanolic solution of phenylboronic acid with stirring at room temperature.

-

A voluminous white precipitate should form almost immediately.

-

Stir the suspension for 30 minutes at room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Collect the white, crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold methanol and then diethyl ether.

-

Dry the product under vacuum to yield potassium phenyltrifluoroborate (typically >95% yield).

-

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Phenyltrifluoroborate

This protocol is a representative example for coupling an aryl bromide.[20][21][22]

-

Materials:

-

4-Bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv)

-

Potassium phenyltrifluoroborate (92 mg, 0.5 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 9.4 mg, 0.02 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 equiv)

-

Toluene (5 mL)

-

Deionized water (0.5 mL)

-

-

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, potassium phenyltrifluoroborate, and potassium carbonate.[20]

-

In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand.

-

Seal the Schlenk tube, and evacuate and backfill with argon three times.

-

Add toluene and deionized water to the reaction tube via syringe.[20][21]

-

Stir the mixture and sparge with a subsurface stream of argon for 15 minutes.[20]

-

Add the catalyst and ligand mixture to the reaction tube under a positive pressure of argon.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[20]

-

Stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and transfer to a separatory funnel.

-

Wash with water (10 mL) and brine (10 mL).[21]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]

-

Purify the crude residue by flash column chromatography on silica gel to afford 4-methoxybiphenyl.

-

Conclusion

The discovery and development of potassium organotrifluoroborates represent a significant advancement in synthetic organic chemistry. From their initial synthesis by Vedejs to their popularization in cross-coupling by Molander, these reagents have solved many of the practical challenges associated with boronic acids. Their exceptional stability, monomeric nature, and unique "slow-release" reactivity profile have made them robust and reliable tools for the construction of complex molecules in academic and industrial laboratories alike. The ongoing exploration of their chemistry continues to open new avenues in synthesis, cementing their legacy as a cornerstone of modern organoboron chemistry.[1]

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Schweitzer, J. I., et al. (2018). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 74(38), 5373-5378. [Link]

-

Lee, H. G., et al. (2021). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(8), 3918–3922. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

-

Figueroa, R. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]

-

SK. (2015, November 2). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. Retrieved January 7, 2026, from [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Molander, G. A., & Gormis, E. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(19), 7481–7485. [Link]

-

Molander, G. A., & Canturk, B. (2010). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. synthesis-reagent.com. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Butters, M., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Dreher, S. D., et al. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

-

Arnold, D. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(38), 9683-9686. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. synthesis-reagent.com. [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. SciSpace. [Link]

-

May, S. A., et al. (2016). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 20(2), 344–353. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. DSpace [repository.upenn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 16. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 17. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. pure.ed.ac.uk [pure.ed.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of Potassium (2-acetoxyethyl)trifluoroborate in Organic Solvents

Abstract

Potassium (2-acetoxyethyl)trifluoroborate is an increasingly important organoboron reagent in modern organic synthesis, valued for its stability and utility in cross-coupling reactions. A critical parameter governing its reactivity and application is its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the broader context of potassium organotrifluoroborates. We will explore the fundamental principles dictating its solubility, present a general solubility profile, and offer a detailed experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this versatile reagent.

Introduction: The Significance of this compound in Synthesis

Potassium organotrifluoroborates have emerged as highly valuable and versatile reagents in organic chemistry, serving as robust alternatives to the more sensitive boronic acids and their esters.[1][2][3] Their crystalline nature, indefinite stability to air and moisture, and known stoichiometry make them exceptionally easy to handle and store.[2][3][4] this compound, in particular, offers a functionalized ethyl group that can be incorporated into complex molecules, making it a reagent of interest in pharmaceutical and materials science research.

The success of synthetic transformations employing this reagent, such as the Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to its solubility in the reaction medium.[5][6] An understanding of its solubility profile is therefore not merely academic but a practical necessity for reaction optimization, affecting everything from reaction kinetics to product isolation and purification.

General Solubility Profile of Potassium Organotrifluoroborates

While specific quantitative solubility data for this compound is not extensively documented in the literature, a general solubility profile can be inferred from the behavior of other potassium organotrifluoroborates. These salts are ionic in nature and their solubility is largely dictated by the polarity of the solvent.

Table 1: General Solubility of Potassium Organotrifluoroborates in Common Organic Solvents

| Solvent Class | Examples | General Solubility |

| Polar Protic | Methanol, Ethanol, Water | Generally Soluble |

| Polar Aprotic | Acetonitrile, Acetone, DMF, DMSO | Generally Soluble[7][8] |

| Ethers | THF, Diethyl Ether, Dioxane | Slightly Soluble to Insoluble[7] |

| Halogenated | Dichloromethane, Chloroform | Insoluble (with exceptions)[7] |

| Aromatic Hydrocarbons | Toluene, Benzene | Insoluble[7] |

| Aliphatic Hydrocarbons | Hexanes, Pentane | Insoluble[7] |

This trend highlights a significant challenge: the poor solubility of potassium trifluoroborate salts in many common organic solvents used for cross-coupling reactions.[9][10] This characteristic can sometimes be a practical hurdle in synthetic applications, especially when dealing with nonpolar substrates.[9]

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is a result of the interplay between the lattice energy of the salt and the solvation energy of its constituent ions. The key factors include:

-

Ionic Nature: The strong ionic bond between the potassium cation (K+) and the trifluoroborate anion ([(CH₃COOCH₂CH₂)-BF₃]⁻) results in a stable crystal lattice that requires significant energy to overcome.

-

Solvent Polarity: Polar solvents are effective at solvating the ions, with the negative dipole of the solvent interacting with the K+ cation and the positive dipole interacting with the trifluoroborate anion. This solvation releases energy that can compensate for the lattice energy.

-

The Organic Substituent (R-group): The (2-acetoxyethyl) group in the anion introduces some organic character. While the ester functionality adds polarity, the overall influence of the ethyl backbone is modest. For organotrifluoroborates with larger, more nonpolar organic groups, solubility in less polar solvents may be slightly enhanced, though they generally remain poorly soluble.

-

Temperature: Solubility is generally expected to increase with temperature, as the additional thermal energy helps to overcome the lattice energy of the salt.

Figure 1: A diagram illustrating the dissolution and solvation of this compound in a polar solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest

-

Scintillation vials or small flasks with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique (e.g., ¹⁹F NMR with an internal standard).

Protocol:

-

Preparation of a Saturated Solution: a. Add an excess of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation. b. Place the vial in a constant temperature bath set to the desired temperature. c. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: a. After equilibration, stop the stirring and allow the undissolved solid to settle for at least one hour at the same constant temperature. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to avoid premature precipitation. c. Immediately filter the solution through a 0.2 µm syringe filter into a clean, tared vial to remove any suspended microcrystals.

-

Concentration Determination (Gravimetric Method - for less volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Carefully evaporate the solvent under reduced pressure or in a fume hood. c. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid. d. Calculate the solubility in g/L or mol/L.

-

Concentration Determination (Instrumental Analysis - more accurate): a. Accurately dilute the filtered saturated solution with a known volume of the solvent. b. Analyze the diluted solution using a pre-calibrated HPLC or ¹⁹F NMR method. c. Determine the concentration of the diluted solution from the calibration curve. d. Back-calculate the concentration of the original saturated solution to determine the solubility.

Figure 2: Experimental workflow for the determination of solubility.

Practical Implications and Strategies to Overcome Poor Solubility

The limited solubility of this compound in many organic solvents has direct consequences for its use in synthesis:

-

Reaction Rates: Heterogeneous reaction mixtures can lead to slower reaction rates due to the limited concentration of the dissolved reagent.

-

Reproducibility: The degree of solubility can be sensitive to trace amounts of water, which can affect the reproducibility of experiments.[4]

-

Reaction Conditions: The choice of solvent is often a compromise between the solubility of the trifluoroborate salt and the solubility of other reactants and catalysts. Mixed solvent systems, such as THF/water or dioxane/water, are commonly employed in Suzuki-Miyaura reactions to dissolve both the ionic trifluoroborate and the organic electrophile.[2][5]

Strategies to Mitigate Solubility Issues:

-

Co-solvents: As mentioned, the use of a polar co-solvent (e.g., water, methanol) can significantly increase the concentration of the dissolved trifluoroborate.

-

Elevated Temperatures: Performing reactions at higher temperatures can increase the solubility of the salt.

-

Phase-Transfer Catalysis: While less common for trifluoroborates, phase-transfer catalysts could potentially be used to transport the trifluoroborate anion into the organic phase.

-

Cation Exchange: A highly effective strategy is to exchange the potassium cation for a more lipophilic cation, such as tetrabutylammonium (TBA). The resulting tetrabutylammonium (2-acetoxyethyl)trifluoroborate would be expected to be soluble in a much broader range of organic solvents, including dichloromethane and chloroform.[8][9]

Conclusion

This compound is a valuable and stable synthetic building block. Its utility is, however, closely tied to its solubility, which is generally limited to polar organic solvents. A thorough understanding of its solubility characteristics and the factors that govern them is essential for the successful design and execution of synthetic routes. By employing the experimental protocol detailed in this guide, researchers can quantitatively determine the solubility in their specific systems of interest. Furthermore, by utilizing strategies such as co-solvents or cation exchange, the challenge of poor solubility can be effectively overcome, unlocking the full synthetic potential of this versatile reagent.

References

-

Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

-

Molander, G. A., & Sandrock, D. L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 9(8), 1597-1600. [Link]

-

Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.). Retrieved January 7, 2026, from [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Stefani, H. A., & Cella, R. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Angewandte Chemie International Edition, 42(34), 3928-3931. [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663-674. [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (n.d.). Retrieved January 7, 2026, from [Link]

-

Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7143-7149. [Link]

-

Chia, C. K., & Vedejs, E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 50(21), 4942-4946. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Organic Syntheses Procedure. Organic Syntheses, 89, 26. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Potassium (2-acetoxyethyl)trifluoroborate

Introduction

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, lauded for their stability, ease of handling, and versatile reactivity in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The precise structural elucidation of these compounds is paramount for ensuring reaction efficacy and reproducibility. This guide provides an in-depth analysis of the spectroscopic data for a functionally rich member of this class, Potassium (2-acetoxyethyl)trifluoroborate (CAS 1408168-77-3).[2][3][4]

Molecular Structure and Key Spectroscopic Regions

The structure of this compound presents several distinct regions for spectroscopic analysis: the trifluoroborate headgroup, the ethyl linker, and the terminal acetate functionality. Each of these components will give rise to characteristic signals in the NMR and IR spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates. A comprehensive analysis involves the acquisition of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the protons of the ethyl linker and the acetate methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 | Triplet | 2H | -CH₂-O- | The methylene group attached to the oxygen of the acetate is expected to be the most deshielded of the aliphatic protons. It will be split into a triplet by the adjacent methylene group. |

| ~1.9 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetate group are in a different chemical environment and will appear as a singlet due to the absence of adjacent protons. This is a characteristic chemical shift for an acetate methyl group.[6] |

| ~1.3 | Triplet | 2H | -B-CH₂- | The methylene group attached to the boron atom is expected to be the most shielded of the ethyl protons. It will be split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon backbone of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | -C=O | The carbonyl carbon of the ester is highly deshielded and will appear at the downfield end of the spectrum. |

| ~65 | -CH₂-O- | The carbon atom attached to the ester oxygen is deshielded. |

| ~25 | -B-CH₂- | The carbon atom directly bonded to the boron will be observed as a broad signal due to quadrupolar relaxation of the boron nucleus. |

| ~20 | -C(O)CH₃ | The methyl carbon of the acetate group will be in the typical aliphatic region. |

Predicted ¹⁹F and ¹¹B NMR Spectra

The ¹⁹F and ¹¹B NMR spectra are characteristic for the trifluoroborate group and provide definitive evidence for the formation of the salt.

-

¹⁹F NMR: A single, broad resonance is expected in the range of -129 to -141 ppm.[1] The broadening is due to scalar coupling to the quadrupolar ¹¹B nucleus.

-

¹¹B NMR: A quartet is anticipated due to the coupling with the three equivalent fluorine atoms (¹JB-F). The chemical shift will be in the range characteristic of tetracoordinated boron. The observation of this quartet is a strong confirmation of the trifluoroborate structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable complementary technique for identifying the functional groups present in this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950-2850 | Medium | C-H stretching | Aliphatic C-H stretches from the ethyl and methyl groups.[7] |

| ~1740 | Strong | C=O stretching | The strong absorption from the carbonyl group of the ester is a key diagnostic peak.[7][8] |

| ~1240 | Strong | C-O stretching | The C-O single bond stretch of the ester group.[7] |

| ~1100-900 | Strong, Broad | B-F stretching | The B-F stretching vibrations in trifluoroborate salts give rise to strong and often broad absorption bands in this region. |

Experimental Protocols

NMR Spectroscopy

A detailed and systematic approach is crucial for obtaining high-quality NMR data for organotrifluoroborates.

Caption: Workflow for NMR analysis of this compound.

Detailed Steps:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to the high solubility of potassium organotrifluoroborates in this solvent.[1]

-

Add a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrumental Parameters (based on a 400 MHz spectrometer):

-

¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Use an external reference like CFCl₃ or a secondary reference. A relatively small number of scans is typically sufficient.

-

¹¹B NMR: Use an external reference such as BF₃·OEt₂. A specific pulse sequence may be required to obtain a well-resolved spectrum.[1]

-

FTIR Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are standard.

Caption: Decision workflow for FTIR sample preparation.

Detailed Steps (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and IR signatures. The detailed experimental protocols provided herein offer a robust framework for researchers to obtain high-quality data for this and other related organotrifluoroborate salts. This foundational knowledge is critical for ensuring the purity and structural integrity of these valuable synthetic reagents, thereby facilitating their successful application in the development of novel chemical entities.

References

-

Spectra of ethyl acetate. (n.d.). Retrieved from [Link]

-

NMR spectrum of ethyl acetate. (2021, September 3). YouTube. Retrieved from [Link]

-

What distinct peaks would you expect in the IR spectrum of ethyl acetate? (n.d.). Proprep. Retrieved from [Link]

-

Infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Ethyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]

-

da Silva, F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. (2009). ResearchGate. Retrieved from [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1408168-77-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. This compound | 1408168-77-3 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. proprep.com [proprep.com]

Thermal Stability and Decomposition Profile of Potassium (2-acetoxyethyl)trifluoroborate: A Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise and Prudence of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis and drug discovery.[1][2] Their remarkable stability to air and moisture, crystalline nature, and broad functional group tolerance have positioned them as superior alternatives to their boronic acid and ester counterparts.[3][4] Many of these salts can be stored indefinitely on the benchtop without degradation, a significant advantage in complex, multi-step synthetic campaigns.[2] The subject of this guide, Potassium (2-acetoxyethyl)trifluoroborate, embodies these favorable characteristics, presenting a valuable building block for introducing a functionalized ethyl group in pharmaceutical intermediates.

However, the transition from a novel reagent to a reliable component in a drug development pipeline demands a rigorous and nuanced understanding of its physicochemical properties. Thermal stability is paramount among these. A comprehensive thermal profile is not merely academic; it is a critical dataset that informs shelf-life, storage conditions, formulation strategies, and manufacturing process parameters. An unexpected decomposition can compromise the purity, safety, and efficacy of an active pharmaceutical ingredient (API).

This guide provides a comprehensive methodological framework for the detailed characterization of the thermal stability and decomposition pathways of this compound. As direct experimental data for this specific molecule is not widely published, we will proceed from the foundational principles of organotrifluoroborate stability to establish a self-validating, multi-technique analytical protocol. This document is designed to empower researchers to generate a robust and defensible thermal profile, ensuring scientific integrity from the bench to clinical application.

Foundational Stability: The Tetracoordinate Boron Advantage

The exceptional benchtop stability of potassium organotrifluoroborates stems from the structure of the trifluoroborate anion. Unlike tricoordinate boronic acids, which possess a vacant p-orbital susceptible to hydration, oxidation, and oligomerization into boroxines, the boron atom in an organotrifluoroborate is tetracoordinate.[3] This anionic, four-coordinate structure saturates the boron's Lewis acidity, rendering it significantly more resistant to common degradation pathways that plague other organoboron species.[3][5] This inherent stability is the cornerstone of their utility, but it is a general characteristic. The specific thermal liability of any given molecule is dictated by its unique organic substituent—in this case, the (2-acetoxyethyl) group.

The Critical Role of Thermal Analysis in Pharmaceutical Development

Understanding the thermal behavior of a potential API is a non-negotiable aspect of drug development. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse techniques for this assessment.[6][7][8]

-

Safety and Hazard Assessment: Exothermic decomposition events, detectable by DSC, can indicate potential runaway reactions at elevated temperatures.

-

Storage and Handling: The onset temperature of decomposition, determined by TGA, defines the upper limits for safe storage and transport.[7]

-

Formulation and Manufacturing: Processes such as milling, drying, and hot-melt extrusion subject the API to thermal stress. Knowledge of melting points and decomposition temperatures is essential to prevent degradation during these manufacturing steps.[9]

-

Purity and Polymorphism: DSC can identify polymorphic transitions, which can have significant implications for the solubility and bioavailability of the final drug product.[10]

This guide outlines the necessary protocols to build this critical data package for this compound.

A Multi-Faceted Experimental Protocol for Thermal Characterization